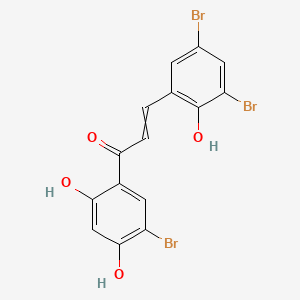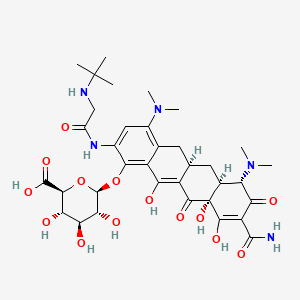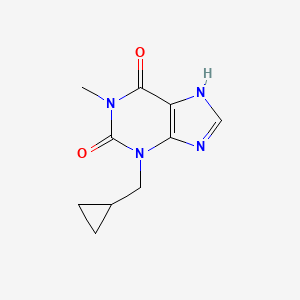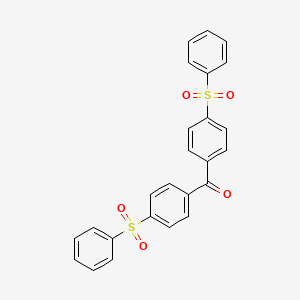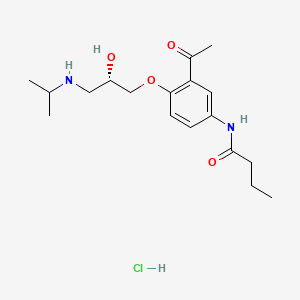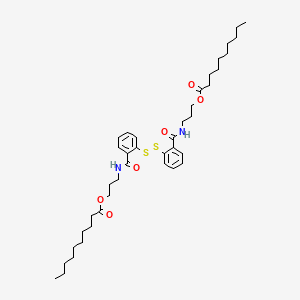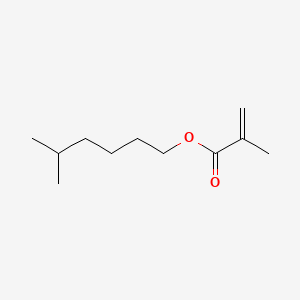
Triphosphoric acid, P-(2-((3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methoxy)ethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acyclo-UTP is a modified deoxyoligonucleotide that has significant applications in gene synthesis and sequencing. It is known for its ability to release pyrophosphate, which produces fluorescence, making it useful in various biochemical assays and DNA/RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acyclo-UTP involves the modification of deoxyoligonucleotides. One common method includes the use of labeled modified deoxyoligonucleotides (dNTPs) that can release pyrophosphate . The reaction conditions typically involve the use of specific reagents and catalysts to ensure the proper modification of the nucleotide.
Industrial Production Methods
Industrial production of Acyclo-UTP often involves large-scale synthesis using automated synthesizers. These machines can handle the precise addition of reagents and control the reaction conditions to produce high-purity Acyclo-UTP. The process is optimized to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Acyclo-UTP undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation reactions may produce oxidized derivatives of Acyclo-UTP, while substitution reactions may result in modified nucleotides with different functional groups .
Scientific Research Applications
Acyclo-UTP has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of modified nucleotides and oligonucleotides for various biochemical assays.
Biology: Plays a crucial role in gene synthesis and sequencing, allowing researchers to study genetic material with high precision.
Medicine: Used in the development of diagnostic tools and therapeutic agents, particularly in the field of genetic disorders and infectious diseases.
Industry: Employed in the production of high-purity nucleotides for research and development purposes
Mechanism of Action
The mechanism of action of Acyclo-UTP involves its incorporation into DNA or RNA strands during synthesis. Once incorporated, it can release pyrophosphate, which produces fluorescence. This fluorescence can be detected and measured, allowing researchers to monitor the synthesis process. The molecular targets include DNA polymerases and other enzymes involved in nucleotide synthesis .
Comparison with Similar Compounds
Similar Compounds
Acyclo-5-Br-UTP: Another modified deoxyoligonucleotide with similar applications in gene synthesis and sequencing.
Acyclo-GTP: A guanosine analog used in antiviral therapies.
Acyclo-CTP: A cytidine analog with applications in biochemical assays.
Uniqueness
Acyclo-UTP is unique due to its ability to release pyrophosphate and produce fluorescence, making it particularly useful in gene synthesis and sequencing applications. Its high specificity and efficiency in these processes set it apart from other similar compounds .
Properties
CAS No. |
107718-74-1 |
|---|---|
Molecular Formula |
C7H13N2O13P3 |
Molecular Weight |
426.11 g/mol |
IUPAC Name |
[2-[(2,4-dioxopyrimidin-1-yl)methoxy]ethoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C7H13N2O13P3/c10-6-1-2-9(7(11)8-6)5-19-3-4-20-24(15,16)22-25(17,18)21-23(12,13)14/h1-2H,3-5H2,(H,15,16)(H,17,18)(H,8,10,11)(H2,12,13,14) |
InChI Key |
JUBHTBGOUQPPKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)COCCOP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





